molecular formula C12H16O3 B8690023 Ethyl 4-hydroxy-3-propylbenzoate

Ethyl 4-hydroxy-3-propylbenzoate

Cat. No.: B8690023
M. Wt: 208.25 g/mol
InChI Key: DJQVBFSUDDSEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-3-propylbenzoate is an aromatic ester characterized by a hydroxyl group at the para position, a propyl substituent at the meta position, and an ethyl ester moiety. This structural configuration confers distinct physicochemical properties, including polarity influenced by the hydroxyl group, lipophilicity from the propyl chain, and hydrolytic stability modulated by the ethyl ester.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 4-hydroxy-3-propylbenzoate

InChI

InChI=1S/C12H16O3/c1-3-5-9-8-10(6-7-11(9)13)12(14)15-4-2/h6-8,13H,3-5H2,1-2H3

InChI Key

DJQVBFSUDDSEAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Hydroxy-3-Iodobenzoate (ID 21, )

Property Ethyl 4-Hydroxy-3-Propylbenzoate Ethyl 4-Hydroxy-3-Iodobenzoate
Substituents -OH (para), -C₃H₇ (meta), -COOEt -OH (para), -I (meta), -COOEt
Molecular Weight ~208 g/mol (estimated) ~292 g/mol (iodine increases MW)
Reactivity Moderate polarity; ester hydrolysis likely under basic conditions Higher reactivity due to iodine’s electron-withdrawing effect; potential for nucleophilic substitution
Applications Potential intermediate in drug synthesis Likely used in radiolabeling or cross-coupling reactions due to iodine

Key Insight : The iodine substituent in ID 21 enhances electrophilicity, making it more reactive than the propyl analog. However, the propyl group in this compound improves lipophilicity, which may enhance membrane permeability in biological systems.

Ethyl 4-Hydroxy-3,5-Dimethoxy-Benzoate (ID 20, )

Property This compound Ethyl 4-Hydroxy-3,5-Dimethoxy-Benzoate
Substituents -OH (para), -C₃H₇ (meta), -COOEt -OH (para), -OCH₃ (meta, ortho), -COOEt
Acidity (pKa) ~8–10 (hydroxyl group) ~10–12 (dimethoxy reduces acidity)
Solubility Moderate in polar solvents Higher in organic solvents due to methoxy groups
Stability Prone to oxidation at -OH Enhanced stability with electron-donating methoxy groups

Key Insight: The dimethoxy substituents in ID 20 reduce acidity and increase solubility in non-polar media compared to the hydroxyl-propyl analog. This makes ID 20 more suitable for organic-phase reactions, whereas this compound may favor aqueous-organic interfaces .

Mthis compound ()

Property This compound Mthis compound
Ester Group Ethyl (-COOEt) Methyl (-COOMe)
Molecular Weight ~208 g/mol ~194 g/mol
Volatility Lower Higher (shorter alkyl chain)
Hydrolytic Stability More resistant to hydrolysis Less stable due to smaller ester
Commercial Availability Not listed in evidence Discontinued in some suppliers (e.g., Ref: 3D-FM133679)

Key Insight : The ethyl ester’s larger size enhances hydrolytic stability, making it preferable for prolonged storage or delayed-release formulations. The discontinuation of certain methyl ester batches () may reflect synthesis challenges or instability.

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